4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c20-13-7-9-14(10-8-13)27(24,25)18-19(23-11-3-4-12-23)26-17(22-18)15-5-1-2-6-16(15)21/h1-2,5-10H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHDAPDVJKXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN2O3S
- Molecular Weight : 372.87 g/mol
The structure features a pyrrolidine ring, which is linked to a sulfonyl group and two phenyl rings, one of which is substituted with a chlorine atom and the other with a fluorine atom. This unique arrangement may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds featuring sulfonyl groups exhibit significant antimicrobial properties. A study on similar sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the chlorophenyl group enhances this activity, likely due to increased lipophilicity, which facilitates membrane penetration.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, sulfonamide derivatives have shown promise in inhibiting carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
Anti-Cancer Properties
Preliminary studies suggest that the compound may possess anti-cancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The oxazole moiety is known for its role in targeting cancer cells, making this compound a candidate for further investigation in oncology.
Hypoglycemic Effects
In some studies, related compounds have demonstrated hypoglycemic effects, suggesting potential applications in diabetes management. The mechanism may involve enhancing insulin sensitivity or modulating glucose metabolism pathways .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of sulfonamide compounds, including those similar to our target compound. The results indicated that modifications to the phenyl groups significantly influenced antimicrobial activity. For instance, compounds with electron-withdrawing groups like chlorine exhibited enhanced activity against Staphylococcus aureus .
| Compound | Antimicrobial Activity (Zone of Inhibition) |
|---|---|
| A | 15 mm |
| B | 20 mm |
| C | 18 mm |
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The study found that compounds with similar structural features to our target compound inhibited enzyme activity with IC50 values ranging from 0.5 to 1.5 µM .
| Compound | IC50 (µM) |
|---|---|
| D | 0.5 |
| E | 1.0 |
| F | 1.5 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Formation of Sulfonamide : Reaction of chlorosulfonic acid with the corresponding amine.
- Oxazole Formation : Cyclization reactions involving appropriate substrates under acidic or basic conditions.
The proposed mechanism of action for this compound involves interaction with specific biological targets, leading to modulation of enzyme activities and cellular pathways. The sulfonyl group acts as an electrophilic center that can form covalent bonds with nucleophilic sites on enzymes or receptors .
Scientific Research Applications
Kinase Inhibition
One of the primary areas of research for Compound X is its potential as a kinase inhibitor. Kinases are crucial enzymes involved in various cellular processes, and their dysregulation is linked to several diseases, including cancer. Notably, studies indicate that Compound X exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), a key player in B-cell signaling pathways. Inhibition of BTK has therapeutic implications for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
Interaction with Biological Targets
The unique structure of Compound X allows it to interact with various molecular targets, modulating their activity. Molecular docking studies have been employed to predict binding affinities and interactions with specific receptors or enzymes. These studies provide insights into its mechanism of action and potential therapeutic applications across different disease models.
Drug Development
The compound's structural features make it a promising candidate for drug development aimed at specific diseases. Its ability to inhibit kinases positions it as a potential drug lead for developing targeted therapies in oncology. Furthermore, its sulfonyl and fluorophenyl groups enhance its pharmacological properties, making it suitable for further optimization in drug design.
Synthesis and Derivatives
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole typically involves multi-step organic reactions that can be optimized for yield and purity. Researchers are exploring derivatives of this compound to enhance its biological activity and selectivity against specific targets.
In Vivo Studies
While much of the current research focuses on in vitro studies, preliminary in vivo studies are underway to evaluate the efficacy and safety profile of Compound X as a therapeutic agent. These studies aim to establish dosage regimens and assess the compound's pharmacokinetics and pharmacodynamics in animal models.
Comparative Studies with Similar Compounds
Comparative studies have been conducted between Compound X and structurally similar compounds to evaluate differences in biological activity and mechanism of action. For instance, compounds containing different heterocycles or functional groups have shown varying degrees of kinase inhibition, providing valuable insights for future drug design efforts.
Summary Table of Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)thiazole | Contains a thiazole ring; affects electronic properties |
| 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)imidazole | Features an imidazole ring; may alter biological activity |
| 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazole | Contains a pyrazole ring; differences in reactivity expected |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features an oxazole core substituted at positions 2, 4, and 5 with a 2-fluorophenyl group, a 4-chlorophenylsulfonyl moiety, and a pyrrolidin-1-yl group, respectively. Key challenges in its synthesis include:
Synthetic Routes and Methodologies
Oxazole Ring Formation via Cyclocondensation
The oxazole core is typically constructed using cyclocondensation reactions between α-acylaminoketones and ammonia or its equivalents. For this compound, a modified Robinson-Gabriel synthesis is employed:
Step 1: Preparation of α-Acylaminoketone Precursor
A mixture of 2-fluoroacetophenone (1.0 equiv) and 4-chlorobenzenesulfonamide (1.2 equiv) undergoes nucleophilic acyl substitution in dichloromethane (DCM) at 0–5°C, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). The intermediate α-sulfonamidoketone is isolated in 78% yield after aqueous workup.
Step 2: Cyclization to Oxazole
The α-sulfonamidoketone (1.0 equiv) reacts with pyrrolidine (1.5 equiv) in the presence of iodine (0.5 equiv) as an oxidizing agent. The reaction proceeds in refluxing acetonitrile (MeCN) for 12 hours, yielding the oxazole ring (Table 1).
Table 1: Cyclization Reaction Optimization
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| I₂/MeCN | 82 | 12 | 65 |
| (PhCO₂)₂/CHCl₃ | 60 | 24 | 42 |
| MnO₂/THF | 66 | 18 | 38 |
Post-Functionalization Strategies
Sulfonylation at Position 4
Direct introduction of the 4-chlorophenylsulfonyl group is achieved via:
- Sulfonyl Chloride Coupling :
The oxazole intermediate (1.0 equiv) reacts with 4-chlorobenzenesulfonyl chloride (1.1 equiv) in pyridine at 0°C. After 4 hours, the mixture is poured into ice-water, and the product is extracted with ethyl acetate (EtOAc). Yield: 82%.
- Oxidative Sulfonation :
Alternative protocols use 4-chlorothiophenol (1.2 equiv) with oxone (2.0 equiv) in methanol/water (3:1) at 25°C for 6 hours, achieving comparable yields (79%).
Introduction of Pyrrolidin-1-yl Group
The amine functionality at position 5 is installed through:
- Buchwald-Hartwig Amination :
Using Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) as catalytic system, the bromo-oxazole derivative (1.0 equiv) couples with pyrrolidine (2.0 equiv) in toluene at 110°C for 18 hours. Yield: 68%. - Nucleophilic Aromatic Substitution :
Direct displacement of a nitro group (if present) with pyrrolidine in DMF at 120°C for 24 hours (Yield: 54%).
Critical Analysis of Synthetic Protocols
Yield Optimization and Side Reactions
Comparative studies reveal key insights:
- Iodine-mediated cyclization () outperforms MnO₂ or dibenzoyl peroxide in terms of yield (65% vs. <45%) but generates iodinated byproducts requiring column chromatography (silica gel, hexane/EtOAc 4:1).
- Buchwald-Hartwig amination provides higher regioselectivity compared to SNAr, albeit with higher catalyst costs.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.89–7.82 (m, 3H, Ar-H)
- δ 3.45–3.38 (m, 4H, pyrrolidine-CH₂)
- δ 2.15–2.08 (m, 4H, pyrrolidine-CH₂)
IR (KBr) :
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1162 cm⁻¹ (S=O symmetric stretch)
- 1610 cm⁻¹ (C=N oxazole)
Scale-Up Considerations and Industrial Relevance
Pilot-scale experiments (100 g batches) identify critical parameters:
Q & A
Q. What synthetic routes and characterization methods are recommended for synthesizing 4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole?
The synthesis of structurally related sulfonyl-oxazole derivatives typically involves multi-step reactions, including cyclization, sulfonation, and substitution. For example, a comparable compound was synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride at 120°C . Characterization should include:
- Elemental analysis for purity verification.
- ¹H-NMR and LC-MS for structural confirmation, particularly to resolve aromatic proton signals and confirm molecular weight .
- X-ray crystallography (if single crystals are obtainable) for unambiguous stereochemical assignment, as demonstrated for structurally analogous isoxazolidine derivatives .
Q. How can preliminary biological activity be assessed for this compound?
Initial screening should focus on molecular docking studies against target proteins (e.g., enzymes or receptors) to predict binding affinity and mechanism. For example, sulfonyl-triazole derivatives have shown similarity to known drugs in docking simulations against bacterial enzymes . Follow-up ADME analysis (e.g., SwissADME or PreADMET tools) can predict pharmacokinetic properties such as solubility and cytochrome P450 interactions .
Q. What computational tools are suitable for predicting physicochemical and toxicological properties?
Use Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking. Molecular dynamics simulations (e.g., GROMACS) can assess stability in biological matrices. For toxicity, employ ProTox-II or admetSAR to predict hepatotoxicity and mutagenicity risks .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields of the oxazole core, be addressed?
Optimize cyclization conditions by:
Q. How should discrepancies in reported biological activity across studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound purity . To address this:
Q. What strategies are effective for structural optimization to enhance target selectivity?
- Bioisosteric replacement : Substitute the pyrrolidine group with piperidine or morpholine to modulate lipophilicity and hydrogen-bonding capacity .
- Fragment-based design : Use crystallographic data (e.g., PDB ID 1IZ9) to identify key interactions between the sulfonyl group and active-site residues .
- Introduce fluorine atoms at specific positions to improve metabolic stability, as seen in fluorophenyl-pyrazole analogs .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Synthesize a congener library with systematic variations (e.g., substituents on the chlorophenyl or fluorophenyl rings).
- Correlate activity data (e.g., IC₅₀ values) with computational descriptors (logP, polar surface area) using QSAR models.
- Validate SAR trends with crystallographic data to confirm binding modes .
Q. What experimental and computational approaches validate molecular docking predictions?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate docking-predicted interactions .
- Alanine scanning mutagenesis : Test docking hypotheses by mutating predicted critical residues in the target protein .
- Compare docking scores with free-energy perturbation (FEP) calculations for quantitative affinity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
